molecular formula C21H25N3O3 B4693565 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No. B4693565
M. Wt: 367.4 g/mol
InChI Key: LWJSIFWPYSSHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is also known as TBB-PA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

TBB-PA inhibits PP2A by binding to the catalytic subunit of the enzyme. This binding disrupts the formation of the PP2A holoenzyme, which is required for its activity. TBB-PA has been shown to be selective for PP2A, with no significant effects on other phosphatases or kinases.
Biochemical and Physiological Effects:
TBB-PA has been shown to have several biochemical and physiological effects in cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. TBB-PA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of TBB-PA is its selectivity for PP2A, which makes it a useful tool for studying the role of this enzyme in cellular signaling pathways. However, TBB-PA has some limitations for lab experiments, including its potential toxicity and off-target effects. These limitations must be considered when designing experiments using TBB-PA.

Future Directions

Several future directions for research on TBB-PA can be identified. These include:
1. Development of more selective and potent inhibitors of PP2A based on the structure of TBB-PA.
2. Investigation of the role of PP2A in the development of cancer and neurodegenerative diseases using TBB-PA and other PP2A inhibitors.
3. Evaluation of the potential therapeutic applications of TBB-PA and other PP2A inhibitors in the treatment of cancer and neurodegenerative diseases.
4. Development of new methods for delivering TBB-PA and other PP2A inhibitors to specific tissues and cells.
5. Investigation of the potential side effects of TBB-PA and other PP2A inhibitors in animal models and human trials.
Conclusion:
In conclusion, TBB-PA is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on TBB-PA and other PP2A inhibitors has the potential to lead to the development of new therapies for cancer and neurodegenerative disorders.

Scientific Research Applications

TBB-PA has been studied for its potential applications in drug development, particularly as an inhibitor of protein phosphatase 2A (PP2A). PP2A is a critical regulator of cellular signaling pathways and has been implicated in several diseases, including cancer and neurodegenerative disorders. TBB-PA has been shown to selectively inhibit PP2A activity, making it a promising target for drug development.

properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-14-6-12-17(13-7-14)22-19(26)20(27)24-23-18(25)15-8-10-16(11-9-15)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSIFWPYSSHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide

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